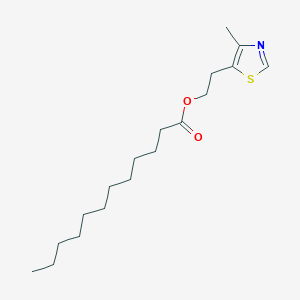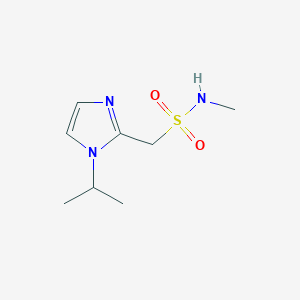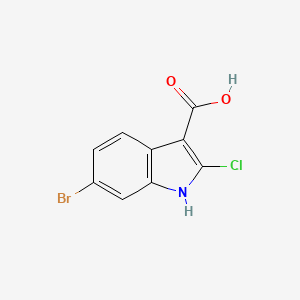![molecular formula C16H18N2O4 B12327086 (2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)
(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a methoxynaphthalene moiety, and a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxynaphthalene Intermediate: This step involves the methoxylation of naphthalene using methanol and a suitable catalyst.
Amination Reaction: The methoxynaphthalene intermediate undergoes an amination reaction with an appropriate amine to introduce the amino group.
Coupling with Pentanoic Acid: The final step involves coupling the aminated methoxynaphthalene with pentanoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-5-amino-2-[(4-hydroxynaphthalen-2-yl)amino]-5-oxopentanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-5-amino-2-[(4-ethoxynaphthalen-2-yl)amino]-5-oxopentanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C16H18N2O4 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-13(16(20)21)6-7-15(17)19/h2-5,8-9,13,18H,6-7H2,1H3,(H2,17,19)(H,20,21)/t13-/m0/s1 |
Clé InChI |
IHGRGXTXJQSOQG-ZDUSSCGKSA-N |
SMILES isomérique |
COC1=CC(=CC2=CC=CC=C21)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
COC1=CC(=CC2=CC=CC=C21)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12327039.png)


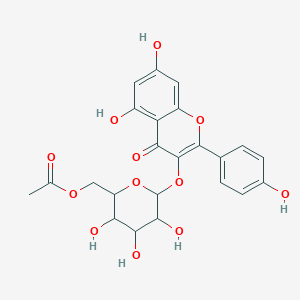

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
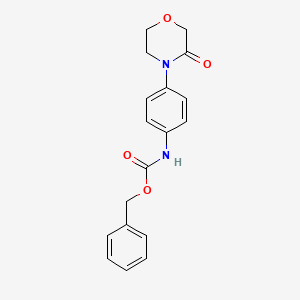
![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-](/img/structure/B12327074.png)
